Promethazine hydroxyethyl chloride

Description

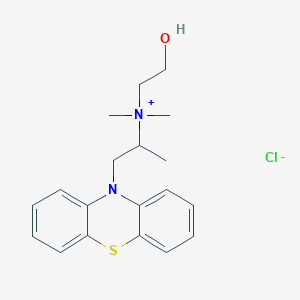

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxyethyl-dimethyl-(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N2OS.ClH/c1-15(21(2,3)12-13-22)14-20-16-8-4-6-10-18(16)23-19-11-7-5-9-17(19)20;/h4-11,15,22H,12-14H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFHLEMGRBXVCF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875166 | |

| Record name | N-Hydroxyethylpromethazine Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090-54-2 | |

| Record name | 10H-Phenothiazine-10-ethanaminium, N-(2-hydroxyethyl)-N,N,α-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2090-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxyethylpromethazine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxyethylpromethazine Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyethyl)dimethyl[α-methyl-10H-phenothiazine-10-ethyl] chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETHAZINE HYDROXYETHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3842T8RNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Promethazine Hydroxyethyl Chloride

Advanced Synthetic Routes

Advanced synthetic routes for promethazine (B1679618) and its derivatives focus on efficient and high-yield production. These methods often begin with the synthesis of the phenothiazine (B1677639) core, followed by strategic modifications.

Precursor Synthesis and Phenothiazine Core Derivatization

The foundational step in synthesizing promethazine and its analogues is the creation of the phenothiazine ring system. A common method involves the reaction of diphenylamine (B1679370) with sulfur. youtube.comyoutube.com This reaction is typically carried out in the presence of a catalyst, such as iodine or aluminum chloride (AlCl₃), to facilitate the fusion and formation of the tricyclic phenothiazine structure. youtube.comyoutube.com

Once the phenothiazine core is obtained, derivatization at the nitrogen atom (position 10) is the next critical step. nih.gov This is often achieved through N-alkylation. nih.gov For the synthesis of promethazine itself, phenothiazine is reacted with 1-chloro-2-dimethylaminopropane in the presence of a strong base like sodamide. youtube.com Alternative precursors can also be employed; for instance, reacting phenothiazine with 1-dimethylamino-2-propylchloride is another pathway to obtain promethazine. gpatindia.com

A chemoenzymatic route has also been developed, starting with the synthesis of a racemic intermediate, 1-(10H-phenothiazin-10-yl)propan-2-ol, which is then resolved using a lipase-mediated kinetic resolution. beilstein-journals.orgnih.govresearchgate.net This approach allows for the stereoselective synthesis of promethazine enantiomers. beilstein-journals.orgresearchgate.net

Table 1: Key Precursors in Promethazine Synthesis

| Precursor | Role in Synthesis | Reference |

|---|---|---|

| Diphenylamine | Starting material for the phenothiazine core. | youtube.comyoutube.com |

| Sulfur | Reacts with diphenylamine to form the phenothiazine ring. | youtube.comyoutube.com |

| 1-Chloro-2-dimethylaminopropane | Alkylating agent to introduce the side chain. | youtube.com |

| Phenothiazine | The core heterocyclic structure that is derivatized. | nih.gov |

| 1-(10H-phenothiazin-10-yl)propan-2-ol | Chiral building block for stereoselective synthesis. | beilstein-journals.orgnih.govresearchgate.net |

Introduction of the Hydroxyethyl (B10761427) Moiety

To synthesize promethazine hydroxyethyl chloride, a hydroxyethyl group must be introduced into the promethazine structure. This modification typically involves reacting promethazine with an appropriate reagent containing a hydroxyethyl group. A common strategy for introducing such functional groups onto a phenothiazine core involves the N-alkylation of the phenothiazine nitrogen with a haloalkanol, such as 2-chloroethanol, in the presence of a base.

For the direct synthesis of a related precursor, 1-(10H-phenothiazin-10-yl)propan-2-ol, which contains a hydroxyl group, phenothiazine can be reacted with propylene (B89431) oxide. beilstein-journals.orgnih.gov This reaction provides a foundational structure that can be further modified. While the direct synthesis of this compound is not extensively detailed in the provided results, the general principles of N-alkylation of phenothiazines suggest that reacting promethazine with a suitable hydroxyethylating agent would be a viable pathway.

Mechanisms of Chlorination and Salt Formation

The final step in the synthesis of this compound is the formation of the hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the stability and water solubility of the compound.

The free base form of promethazine or its hydroxyethyl derivative is reacted with hydrochloric acid (HCl). youtube.com The nitrogen atom in the side chain of promethazine is basic and readily accepts a proton from the hydrochloric acid. This acid-base reaction results in the formation of the ammonium (B1175870) chloride salt. The process is typically carried out in a suitable solvent, and the resulting salt can often be precipitated and purified.

In some synthetic routes for related compounds, a chlorination step precedes the final product formation. For instance, a patent describes the reaction of 1-diethylamino-2-propanol (B1347070) with thionyl chloride (SOCl₂) in toluene (B28343) to produce 1-diethylamino-2-chloropropane. google.comgoogle.com This chlorinated intermediate is then reacted with phenothiazine. google.comgoogle.com While not directly for this compound, this illustrates a common method for introducing a chlorine atom into a side chain before attachment to the phenothiazine core.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. jddhs.commdpi.compfizer.com For the synthesis of phenothiazine derivatives like promethazine, several green chemistry strategies can be employed.

One key principle is the use of safer solvents. jddhs.com Traditional syntheses of phenothiazines often use volatile and potentially toxic organic solvents. Research into greener alternatives, such as water or bio-based solvents, is an active area. jddhs.com Furthermore, solvent-free reaction conditions, where possible, can significantly reduce waste. mdpi.com

Catalysis plays a crucial role in green chemistry. The use of efficient and recyclable catalysts can improve reaction rates and yields while reducing energy consumption. jddhs.com For instance, the development of non-toxic catalysts to replace more hazardous ones is a significant goal. jddhs.com Biocatalysis, which uses enzymes to carry out chemical transformations, offers high selectivity and operates under mild conditions, making it a very attractive green approach. mdpi.com The chemoenzymatic synthesis of promethazine enantiomers is a prime example of this principle in action. beilstein-journals.orgnih.govresearchgate.net

Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important consideration. jddhs.com Synthetic routes with high atom economy are preferred as they generate less waste. jddhs.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve this, including temperature, reaction time, the choice of solvent, and the type of catalyst and base used.

For the synthesis of promethazine and its derivatives, studies have shown that the choice of base, solvent, and heating method can significantly impact the product distribution and yield. nih.gov In the chemoenzymatic synthesis of promethazine, extensive screening of conditions for the lipase-catalyzed kinetic resolution was undertaken. nih.gov This included evaluating different lipases, co-solvents, reaction times, and acyl donors to optimize both the yield and the enantioselectivity of the process. nih.gov

The use of continuous flow chemistry is another approach to optimize synthesis. A proof-of-principle study on the derivatization of the phenothiazine core using a telescoped flow synthesis demonstrated high conversion rates with short residence times. researchgate.net This technology can facilitate more efficient and scalable production. researchgate.net

Patented methods for the preparation of promethazine hydrochloride also detail specific reaction conditions to improve yield and quality. google.comgoogle.com These include precise temperature control during different stages of the reaction, specific ratios of reactants and solvents, and purification steps like recrystallization and distillation to obtain a high-purity final product. google.comgoogle.com

Table 2: Factors for Optimization in Promethazine Synthesis

| Factor | Influence on Synthesis | Reference |

|---|---|---|

| Lipase Type | Affects enantioselectivity in chemoenzymatic routes. | nih.gov |

| Solvent | Impacts reaction rates and product stereochemistry. | beilstein-journals.orgresearchgate.net |

| Reaction Time | Crucial for achieving high conversion and yield. | nih.gov |

| Acyl Donor | Influences the efficiency of enzymatic kinetic resolution. | nih.gov |

| Temperature | Affects reaction kinetics and can influence side product formation. | google.comgoogle.comresearchgate.net |

| Base | The choice of base can determine the success of N-alkylation. | nih.gov |

Stereoselective Synthesis Approaches for Chiral Centers in this compound Analogues

Promethazine possesses a chiral center in its side chain, meaning it can exist as two enantiomers. These enantiomers can exhibit different pharmacological effects, making their stereoselective synthesis a significant area of research. researchgate.net

A notable approach to obtaining enantiomerically pure promethazine is through chemoenzymatic synthesis. beilstein-journals.orgnih.govresearchgate.net This method involves the creation of a racemic alcohol intermediate, 1-(10H-phenothiazin-10-yl)propan-2-ol, which is then subjected to lipase-mediated kinetic resolution. beilstein-journals.orgnih.gov This enzymatic process selectively acylates one enantiomer, allowing for the separation of the two enantiomers with high enantiomeric excess. beilstein-journals.orgresearchgate.net

The subsequent steps to convert the separated enantiomers into the final promethazine enantiomers involve a stereodivergent transformation. The choice of solvent in the amination step can control the stereochemical outcome, leading to either inversion or retention of configuration. beilstein-journals.orgresearchgate.net For example, conducting the reaction in toluene can lead to a single inversion, while using methanol (B129727) can result in net retention of the stereochemistry. beilstein-journals.orgresearchgate.net

These stereoselective synthesis strategies are crucial for producing specific enantiomers of promethazine and its analogues, allowing for the investigation of their individual biological activities and potentially leading to the development of drugs with improved therapeutic profiles.

Spectroscopic and Structural Elucidation Studies of Promethazine Hydroxyethyl Chloride

Advanced Spectroscopic Characterization

The elucidation of the molecular structure of promethazine (B1679618) derivatives relies on a combination of spectroscopic techniques, each providing unique insights into the molecule's composition and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

For Promethazine Hydrochloride, ¹H NMR spectra, typically run in deuterated chloroform (B151607) (CDCl₃), show characteristic signals corresponding to the aromatic protons of the phenothiazine (B1677639) ring, the aliphatic protons of the propylene (B89431) side chain, and the methyl groups on the nitrogen atom. chemicalbook.comnih.gov The aromatic protons typically appear as a complex multiplet in the range of 6.8-7.5 ppm. The protons of the propylene side chain and the N-methyl groups resonate at higher fields. chemicalbook.comscilit.com

The introduction of a hydroxyethyl (B10761427) group in Promethazine Hydroxyethyl Chloride would be expected to produce additional signals in the ¹H NMR spectrum. Specifically, new multiplets corresponding to the methylene (B1212753) (-CH₂-) groups of the hydroxyethyl chain would appear, and a signal for the hydroxyl (-OH) proton would also be present, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR spectroscopy of Promethazine Hydrochloride provides distinct signals for each carbon atom in the molecule, with the aromatic carbons resonating at lower fields (downfield) and the aliphatic carbons at higher fields (upfield). nih.gov For this compound, additional peaks corresponding to the two carbons of the hydroxyethyl group would be anticipated. The carbon attached to the hydroxyl group would be expected to resonate in the 50-70 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on Promethazine Hydrochloride data)

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.6 (multiplet) | 115 - 145 |

| Propylene CH₂ | 2.5 - 3.0 (multiplet) | ~45 |

| Propylene CH | 4.0 - 4.5 (multiplet) | ~53 |

| N-Methyl (CH₃)₂ | 2.3 - 2.5 (singlet) | ~47 |

| Hydroxyethyl CH₂-N | ~2.7 (triplet) | ~50 |

| Hydroxyethyl CH₂-OH | ~3.8 (triplet) | ~60 |

| OH | Variable | - |

Note: Predicted shifts for the hydroxyethyl group are estimations and can vary based on the specific molecular environment.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Promethazine Hydrochloride exhibits characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N and C-S stretching vibrations of the phenothiazine core. nih.govnist.govresearchgate.net

For this compound, the most significant addition to the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A C-O stretching vibration would also be expected to appear in the 1000-1200 cm⁻¹ region. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (Alcohol) | Stretching (broad) | 3200 - 3600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-O | Stretching | 1000 - 1200 |

| C-S | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of Promethazine Hydrochloride in various solvents typically shows two main absorption maxima. samipubco.comechemcom.com One major peak is observed around 249-252 nm, and a second, broader peak appears at approximately 300-320 nm. nih.govnihs.go.jp These absorptions are attributed to π-π* electronic transitions within the phenothiazine ring system. nih.gov The addition of a hydroxyethyl group is not expected to significantly alter the chromophore of the molecule, and thus the UV-Vis spectrum of this compound should be very similar to that of Promethazine Hydrochloride. asianpubs.orgdergipark.org.tr

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Water | ~248 | ~300 |

| Ethanol (B145695) | ~252 | ~301 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a molecule, as well as to elucidate its structure through fragmentation patterns. In the mass spectrum of promethazine, the molecular ion peak (M⁺) is observed at m/z 284. nist.gov The fragmentation pattern is characterized by the cleavage of the side chain. A prominent peak is often seen at m/z 86, corresponding to the [CH₂=CHN(CH₃)₂]⁺ fragment. mdpi.com

For this compound, the molecular weight would be higher than that of promethazine. The exact mass would depend on the specific structure, but the fragmentation pattern would likely still show a characteristic cleavage of the side chain, yielding fragments indicative of the hydroxyethyl group. A liquid chromatography-mass spectrometry (LC-MS) method has been developed for the determination of promethazine hydrochloride. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While promethazine itself is not a radical, it can be oxidized to form a stable radical cation. The ESR spectrum of the promethazine radical cation provides information about the distribution of the unpaired electron density within the phenothiazine ring system. rsc.orguoc.grethernet.edu.etresearchgate.netrsc.org The hydroxyethyl substituent is not expected to be the primary site of the unpaired electron, so the ESR spectrum of the this compound radical cation would likely be very similar to that of the promethazine radical cation.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Single-crystal X-ray diffraction studies of Promethazine Hydrochloride have revealed its crystal structure, including bond lengths, bond angles, and intermolecular interactions. acs.org These studies have shown that the phenothiazine ring system is not perfectly planar but has a folded conformation. acs.org The crystal packing is influenced by hydrogen bonding and other intermolecular forces. acs.org

While specific crystallographic data for this compound is not available, it is expected that the presence of the hydroxyl group would lead to the formation of intermolecular hydrogen bonds, which would significantly influence the crystal packing and potentially lead to a different crystal system and unit cell parameters compared to Promethazine Hydrochloride. researchgate.netresearchgate.netsmlajournal.com

Computational and Theoretical Chemistry Investigations of Promethazine Hydroxyethyl Chloride

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies on the electronic structure and reactivity of Promethazine (B1679618) Hydroxyethyl (B10761427) Chloride were found in the public domain. Such studies would theoretically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), charge distribution, and reactivity descriptors.

Molecular Electrostatic Potential (MEP) Mapping

There are no available studies that present a Molecular Electrostatic Potential (MEP) map for Promethazine Hydroxyethyl Chloride. An MEP map would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, which is crucial for understanding its interaction with biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Specific molecular dynamics (MD) simulation studies for the conformational analysis and solvent interactions of this compound have not been published. MD simulations would be valuable for understanding the flexibility of the molecule and its behavior in a solvated environment, providing a dynamic perspective on its interactions.

Molecular Docking and Binding Site Predictions

While some studies have included N-hydroxyethylpromethazine in larger datasets for virtual screening, detailed molecular docking studies predicting its specific binding sites and interactions with receptors are not available. researchgate.netpsu.edu Such studies are essential for elucidating the mechanism of action at a molecular level.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

No research articles focusing on the Hirshfeld surface analysis of this compound could be located. This type of analysis is critical for understanding the intermolecular interactions that govern the crystal packing of the compound.

Thermodynamic Parameter Analysis of Solvation and Interactions

A comprehensive analysis of the thermodynamic parameters of solvation and interactions for this compound is not present in the current body of scientific literature. These parameters would offer quantitative insights into the energetics of the compound's interaction with solvents and biological macromolecules.

Analytical Chemistry and Quantification Methodologies for Promethazine Hydroxyethyl Chloride

Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Analysis

Chromatographic methods are paramount in the analysis of promethazine (B1679618), offering high efficiency and specificity for separating the primary compound from related substances, degradation products, and enantiomers.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for the assay and purity determination of promethazine. These methods provide rapid and reliable separation, allowing for precise quantification.

Several stability-indicating HPLC methods have been developed and validated for promethazine hydrochloride. A common approach utilizes a reversed-phase mechanism. For instance, a simple and rapid stability-indicating HPLC method was developed using a C8 column with a mobile phase of acetonitrile and 25mM phosphate buffer (pH 7.0) in a 50:50 (v/v) ratio, with UV detection at 249 nm nih.gov. Another reversed-phase HPLC method for determining related substances in promethazine hydrochloride employed a Symmetry Shield RP8 column with a gradient elution system. This system consisted of a 3.4% potassium phosphate buffer (pH 7.0) as mobile phase A and a 60:40 mixture of acetonitrile and methanol (B129727) as mobile phase B, with detection at 254 nm orientjchem.org. The use of amine groups in promethazine can sometimes lead to peak tailing due to interactions with residual silanols on HPLC columns; however, specialized columns like Cogent TYPE-C Silica™ have been shown to overcome these challenges mtc-usa.com.

UPLC methods offer advantages in terms of speed, sensitivity, and resolution over conventional HPLC orientjchem.org. A validated RP-UPLC method for the quantitative analysis of promethazine hydrochloride utilizes a BEH C18 symmetry shield column with an isocratic mobile phase composed of a 3.4% KH2PO4 solution (pH 7.0), acetonitrile, and methanol (40:40:20 ratio) orientjchem.orgresearchgate.net. Detection is typically performed using a photodiode array (PDA) or UV detector at 254 nm orientjchem.orgresearchgate.net.

Promethazine is a chiral compound, existing as a mixture of enantiomers orientjchem.orgresearchgate.net. Since enantiomers can exhibit different biological activities, their separation and quantification are critical researchgate.net. A validated HPLC method for the separation of promethazine enantiomers has been developed using a Vancomycin Chirobiotic V column. The mobile phase for this chiral separation consists of a mixture of methanol, acetic acid, and triethylamine (100:0.1:0.1% by volume) with UV detection at 254 nm researchgate.netglobalscientificjournal.comresearchgate.net.

| Technique | Column | Mobile Phase | Detection Wavelength | Application |

|---|---|---|---|---|

| HPLC | C8 (2), 150 mm x 4.6 mm, 3 µm | Acetonitrile-25mM phosphate buffer (pH 7.0), 50:50 (v/v) | 249 nm | Assay in hot-melt extruded films and tablets nih.gov |

| RP-HPLC | Symmetry Shield RP8, 150 mm x 4.6 mm, 5 µm | Gradient: A) 3.4% KH2PO4 (pH 7.0); B) Acetonitrile:Methanol (60:40) | 254 nm | Related substances determination orientjchem.org |

| RP-UPLC | BEH C18 Symmetry Shield, 50 mm x 2.1 mm, 1.7 µm | Isocratic: 3.4% KH2PO4 (pH 7.0):ACN:MeOH (40:40:20) | 254 nm | Quantitative analysis orientjchem.orgresearchgate.net |

| Chiral HPLC | Vancomycin Chirobiotic V, 250 x 4.6 mm | Methanol:Acetic acid:Triethylamine (100:0.1:0.1% by volume) | 254 nm | Enantiomeric separation researchgate.netglobalscientificjournal.comresearchgate.net |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical ingredients. For promethazine, GC-MS is particularly useful for detecting process-related impurities that may be genotoxic.

A specific GC-MS method has been developed for the estimation of Dimethyl Amino Isopropyl Chloride, a potential genotoxic impurity in promethazine Active Pharmaceutical Ingredient (API) and its formulations wjpmr.com. This method utilizes a capillary GC column (30m x 0.32 mm x 1.80 µm) with Helium as the carrier gas. The mass spectrometer is operated in single ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target impurity wjpmr.com. GC-MS has also been compared with HPLC with electrochemical detection for the determination of promethazine in plasma, demonstrating its high specificity through the selected-ion monitoring technique nih.gov.

| Analyte | GC Column | Carrier Gas | MS Detection Mode | Application |

|---|---|---|---|---|

| Dimethyl Amino Isopropyl Chloride | 30m x 0.32 mm, 1.80 µm film | Helium | Single Ion Monitoring (SIM) | Genotoxic impurity analysis wjpmr.com |

| Promethazine | Not specified | Not specified | Selected-ion monitoring | Analysis in plasma nih.gov |

Capillary Zone Electrophoresis (CZE), a high-resolution separation technique, offers an alternative to HPLC for the analysis of promethazine. CZE separates ions based on their electrophoretic mobility in an applied electric field.

Capillary isotachophoresis (ITP), a form of CZE, has been successfully applied for the determination of promethazine in various pharmaceutical preparations. An optimized electrolyte system for this analysis consists of 10 mmol/L potassium acetate (pH 4.8) as the leading electrolyte and 5 mmol/L of β-alanine as the terminating electrolyte portico.org. This method is noted for its simplicity, speed, and high reproducibility, with a single analysis taking approximately 6 minutes portico.org. Additionally, capillary electrophoresis with end-column amperometric detection has been used for the separation and detection of promethazine, with optimal conditions identified as a buffer of 0.03 M Na2HPO4 and 0.015 M citric acid at pH 3.0 nih.gov. More advanced methods have coupled improved capillary electrophoresis with electrochemiluminescence (CEL) detection for the simultaneous determination of promethazine and its metabolites researchgate.net.

Spectrophotometric and Spectroelectrochemical Methods

Spectrophotometric methods are widely used for the quantification of promethazine, particularly in pharmaceutical formulations. These methods are often simple, cost-effective, and rapid.

UV-Visible spectrophotometry is a common technique for promethazine analysis. A straightforward method involves measuring the absorbance of promethazine hydrochloride in a suitable solvent, such as distilled water or phosphate buffer, at its maximum wavelength (λmax), which is typically around 248-251 nm samipubco.comsemanticscholar.org.

More specific and sensitive methods are based on chemical reactions that produce a colored product, which is then quantified. Oxidative coupling reactions are frequently employed. These methods involve the oxidation of promethazine followed by coupling with a chromogenic reagent. For example, promethazine can be reacted with 2-aminopyrimidine in the presence of sodium persulfate to produce a yellow-orange colored product with a λmax at 422 nm researchgate.netconnectjournals.com. Another method uses sulphacetamide sodium salt in the presence of sodium periodate, resulting in a bluish-green product with a λmax at 601 nm aip.org. Various other coupling agents like 4-amino 2-hydroxy benzoate consensus.app and 5-aminosalicylic acid dergipark.org.tr have also been utilized.

Ion-association complex formation is another basis for spectrophotometric assays. Promethazine, being a basic compound, can form ion-pair complexes with acidic dyes. For instance, methods have been developed based on the formation of complexes with Eriochrome black-T (λmax 520 nm) and Calcon (λmax 540 nm) asianpubs.org. These complexes are typically extracted into an organic solvent before measurement. The formation of ion association complexes between sulfonephthalein dyes and nitrogen-containing substances like promethazine in organic solvents provides a simple and rapid analytical approach dnu.dp.ua.

| Method Type | Reagents | λmax (nm) | Linear Range (µg/mL) |

|---|---|---|---|

| Direct UV | Distilled Water | 248 | 0.5–15 samipubco.com |

| Oxidative Coupling | 2-Aminopyrimidine / Sodium Persulfate | 422 | 5–55 researchgate.netconnectjournals.com |

| Oxidative Coupling | Sulphacetamide Sodium / Sodium Periodate | 601 | 0.5–15 aip.org |

| Oxidative Coupling | 5-Aminosalicylic Acid / Ce(IV) Sulfate | 598 | 2–28 dergipark.org.tr |

| Ion-Association | Eriochrome black-T | 520 | 1.2–10.5 asianpubs.org |

| Ion-Association | Calcon | 540 | 2.0–14.0 asianpubs.org |

Flow injection analysis (FIA) offers a rapid and automated approach for the determination of promethazine. A flow injection spectroelectroanalytical method has been developed based on the in situ detection of a colored cationic radical. This radical is formed during the electrooxidation of promethazine at a gold electrode in a sulfuric acid medium researchgate.netdntb.gov.ua. This technique combines the selectivity of an electrochemical reaction with the sensitivity of spectrophotometric detection, offering advantages in terms of simplicity, speed, and selectivity over many other methods researchgate.net. Another FIA method involves the oxidation of the drug with sodium persulfate, leading to a pinkish-red species that can be detected photometrically uobaghdad.edu.iq.

Fluorimetric Techniques

Fluorimetry offers a sensitive approach for the quantification of promethazine. A notable method involves the oxidation of promethazine to its corresponding sulphoxide, which is a fluorescent product. This transformation allows for the development of a kinetic fluorimetric determination method.

One such novel approach utilizes a stopped-flow mixing technique. This method is advantageous as it obviates the need for an oxidizing reagent by using the rapid oxidation effect of dissolved oxygen. The process is both simple and fast, with kinetic data being obtainable within seconds, making it highly suitable for routine analysis. The calibration graph for this method has been shown to be linear over a concentration range of 0.5 to 80 µg/mL, with a precision (expressed as relative standard deviation, %RSD) of approximately 2%. nih.gov This technique has been successfully applied to determine promethazine hydrochloride in pharmaceutical preparations. nih.gov

Key Findings of Kinetic Fluorimetric Determination:

| Parameter | Result |

|---|---|

| Principle | Oxidation of promethazine to fluorescent sulphoxide |

| Technique | Stopped-flow mixing |

| Oxidizing Agent | Dissolved oxygen |

| Linear Range | 0.5 - 80 µg/mL |

Potentiometric and Conductometric Investigations

Potentiometric methods, particularly those using ion-selective electrodes (ISEs), provide a direct, rapid, and straightforward means for determining promethazine. These sensors are typically based on the formation of an ion-pair between the promethazine cation and a suitable counter-ion, which is then embedded in a PVC matrix membrane.

Research has demonstrated the construction of promethazine hydrochloride selective electrodes using phosphotungstic acid as the ion-pair agent. tubitak.gov.trresearchgate.net The performance of these electrodes is significantly influenced by the choice of plasticizer within the membrane. Studies have evaluated plasticizers such as di-butyl phosphate (DBP), tri-n-butyl phosphate (TBP), o-nitro phenyl octyl ether (ONPOE), and di-n-butyl phthalate (DBPH). tubitak.gov.trresearchgate.net

Electrodes plasticized with DBP, TBP, and ONPOE exhibited a linear response in the concentration range of 1 × 10⁻⁴ to 1 × 10⁻¹ M. tubitak.gov.trresearchgate.net In contrast, the electrode using DBPH as a plasticizer showed a linear range between 5 × 10⁻⁴ and 1 × 10⁻¹ M. tubitak.gov.trresearchgate.net The slopes of the linear range for these electrodes varied from 40 to 56 mV/decade. The electrode with DBPH also provided the best detection limit at 2 × 10⁻⁵ M. tubitak.gov.trresearchgate.net The operational pH for these electrodes is typically in the range of 2 to 7, as potential can decrease at higher pH values due to the formation of the free promethazine base. nih.gov

More recent developments include solid-contact potentiometric sensors based on functionalized carbon nanomaterials. One such sensor, using 2-nitrophenyl phenyl ether (NPPE) as a plasticizer, demonstrated a Nernstian slope of 59.4 mV/decade over a wide working range of 6.2 × 10⁻⁷ M to 5.0 × 10⁻³ M and a low limit of detection of 1.5 × 10⁻⁷ M. nih.gov This sensor also featured a fast response time of 6 seconds and good selectivity. nih.gov

Performance of Promethazine Selective Electrodes with Different Plasticizers:

| Plasticizer | Linear Range (M) | Slope (mV/decade) | Limit of Detection (M) |

|---|---|---|---|

| Di-butyl phosphate (DBP) | 1 × 10⁻⁴ - 1 × 10⁻¹ | 40 - 56 | - |

| Tri-n-butyl phosphate (TBP) | 1 × 10⁻⁴ - 1 × 10⁻¹ | 40 - 56 | - |

| o-nitro phenyl octyl ether (ONPOE) | 1 × 10⁻⁴ - 1 × 10⁻¹ | 40 - 56 | - |

| Di-n-butyl phthalate (DBPH) | 5 × 10⁻⁴ - 1 × 10⁻¹ | 40 - 56 | 2 × 10⁻⁵ |

Validation of Analytical Methods for Promethazine Hydroxyethyl (B10761427) Chloride Quantification

The validation of analytical methods is essential to ensure their suitability for their intended purpose. According to International Conference on Harmonisation (ICH) guidelines, validation involves establishing parameters such as linearity, precision, accuracy, specificity, and robustness. nih.gov

For the quantification of promethazine, various methods have been developed and validated:

UV Spectrophotometry: A UV spectrophotometric method for estimating Promethazine HCl in phosphate buffer saline (pH 7.4) has been validated. The method is based on absorbance at the maximum wavelength of 251 nm. The linearity was confirmed over a concentration range of 0.125 to 12 µg/mL, and the accuracy was verified through recovery studies. semanticscholar.org

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method was developed for determining promethazine hydrochloride. The method demonstrated specificity through forced degradation studies (acid, base, oxidation, reduction, and heat), where none of the degradation products interfered with the main drug peak. The method was validated for linearity, precision, accuracy, and robustness. nih.gov

Mechanistic Studies in Model Systems in Vitro of Promethazine Hydroxyethyl Chloride

Interaction with Biological Macromolecules

The interaction of promethazine (B1679618) and its derivatives with essential biological macromolecules such as proteins and nucleic acids is a critical determinant of its pharmacokinetic and pharmacodynamic profile. These interactions are explored below.

Promethazine exhibits significant binding to major blood proteins, which influences its distribution and availability.

Human Serum Albumin (HSA): Promethazine hydrochloride demonstrates a notable binding affinity for human serum albumin (HSA). Studies using high-performance affinity chromatography have shown that promethazine's binding to HSA is significant. The interaction is characterized by a static quenching mechanism, indicating the formation of a ground-state complex. The binding is a spontaneous process driven by hydrogen bonds and hydrophobic interactions. The binding site for promethazine on HSA has been identified as Site I.

Hemoglobin: The interaction between promethazine hydrochloride and human hemoglobin has been investigated using spectroscopic and computational methods. nih.gov The binding is characterized by a static quenching of hemoglobin's intrinsic fluorescence. nih.gov Thermodynamic analysis reveals that the binding process is exothermic and primarily driven by hydrogen bonding and van der Waals forces. nih.gov Computational docking studies suggest that promethazine binds at a location distant from the heme group, implying it does not directly interfere with oxygen binding. researchgate.net

| Macromolecule | Binding Characteristics | Primary Interaction Forces |

| Human Serum Albumin (HSA) | Static quenching, complex formation, binds to Site I | Hydrogen bonds, hydrophobic interactions |

| Hemoglobin | Static quenching, complex formation | Hydrogen bonds, van der Waals forces |

The radical cation of promethazine has been shown to engage in irreversible binding with DNA in vitro. This interaction is more pronounced with single-stranded DNA compared to double-stranded DNA. The extent of this covalent binding to DNA is noted to be less significant than that observed with the chlorpromazine (B137089) radical cation.

Membrane Interaction and Permeation Studies

The ability of a compound to traverse biological membranes is fundamental to its systemic action. In vitro studies using model systems have shed light on the permeation characteristics of promethazine.

Studies investigating the release and diffusion of promethazine hydrochloride from various formulations through synthetic cellulose (B213188) membranes and excised hairless mouse skin have provided insights into its permeation capabilities. tandfonline.comnih.gov The release of promethazine from aqueous systems generally follows Fick's law of diffusion. nih.gov However, from more complex formulations like microemulsions, the release mechanism is described as non-Fickian or anomalous diffusion. nih.gov The composition of the formulation significantly impacts the release and permeation, with certain bases and the inclusion of ethanol (B145695) enhancing diffusion across skin models. tandfonline.comtandfonline.com

| Membrane Model | Key Findings |

| Cellulose Membrane | Release rates vary depending on the formulation base, with polyethylene (B3416737) glycol (PEG) bases showing higher release. tandfonline.comtandfonline.com |

| Hairless Mouse Skin | Permeation is enhanced by certain formulations, with an Avicel® CL-611 base containing 15% ethanol showing optimal drug release and the highest steady-state flux. tandfonline.comtandfonline.com |

Mechanistic Insights into Receptor Interactions (Molecular Pharmacology)

Promethazine's diverse pharmacological effects are a consequence of its interaction with a wide array of receptors. The following sections detail the kinetics of these interactions and their impact on cellular signaling.

Promethazine exhibits a broad receptor binding profile, acting as an antagonist at several key receptors. The binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantify the potency of these interactions.

Histamine (B1213489) H1 Receptor: Promethazine is a potent antagonist of the histamine H1 receptor, with reported Ki values in the sub-nanomolar to low nanomolar range (e.g., 0.24 nM, 0.33 nM). guidetopharmacology.org This high affinity underlies its primary antihistaminic effects. nih.govresearchgate.net

Muscarinic Receptors: Promethazine displays high affinity for muscarinic acetylcholine (B1216132) receptors, contributing to its anticholinergic effects. nih.govresearchgate.net It binds to various subtypes with Ki values in the nanomolar range. guidetopharmacology.org

Dopamine (B1211576) Receptors: Promethazine acts as an antagonist at dopamine receptors. Its affinity is most pronounced at the D2 receptor, with Ki values reported around 260 nM. guidetopharmacology.orgdrugbank.comresearchgate.net It also binds to D1 and D3 receptors, but with lower affinity. guidetopharmacology.org

Alpha-Adrenergic Receptors: Promethazine antagonizes alpha-adrenergic receptors. It shows a higher affinity for the α2-subtypes, particularly α2B (Ki of 24 nM), compared to the α1-subtypes. guidetopharmacology.orgnih.gov

5-HT2A and 5-HT2C Receptors: Promethazine binds with high affinity to serotonin (B10506) 5-HT2A and 5-HT2C receptors. guidetopharmacology.orgnih.gov Its affinity for the 5-HT2C receptor (Ki of 6.48 nM) is particularly high, and it also demonstrates significant affinity for the 5-HT2A receptor (Ki of 19 nM). guidetopharmacology.orgnih.gov

| Receptor Family | Receptor Subtype | Binding Affinity (Ki / IC50) |

| Histamine | H1 | 0.24 - 0.33 nM (Ki) guidetopharmacology.org |

| Muscarinic | M1, M2, M3, M4, M5 | High affinity (e.g., M2 Ki = 12 nM) guidetopharmacology.orgnih.govresearchgate.net |

| Dopamine | D1 | 1372 nM (Ki) guidetopharmacology.org |

| D2 | 100 - 260 nM (IC50/Ki) guidetopharmacology.orgdrugbank.com | |

| D3 | 190 nM (Ki) guidetopharmacology.org | |

| Alpha-Adrenergic | α1A, α1B, α1D | 40 - 90 nM (Ki) guidetopharmacology.org |

| α2A, α2B, α2C | 24 - 353 nM (Ki) guidetopharmacology.org | |

| Serotonin | 5-HT2A | 19 nM (Ki), 23 nM (IC50) guidetopharmacology.org |

| 5-HT2C | 6.48 nM (Ki), 12 nM (IC50) guidetopharmacology.org |

The interaction of promethazine with its target receptors initiates a cascade of intracellular signaling events. As an antagonist, promethazine blocks the downstream signaling normally triggered by the endogenous ligands of these receptors. drugbank.comnih.govebi.ac.uknih.gov

Many of the receptors targeted by promethazine, including muscarinic, dopamine, adrenergic, and serotonin receptors, are G-protein coupled receptors (GPCRs). nih.govnih.govscience.govmdpi.com The antagonism of these receptors by promethazine interferes with their coupling to G-proteins and the subsequent production of second messengers. cellsignal.com For instance, antagonism of Gq-coupled receptors like H1, α1-adrenergic, and 5-HT2A/2C receptors would inhibit the activation of phospholipase C, thereby preventing the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn would prevent the release of intracellular calcium and the activation of protein kinase C (PKC).

In line with this, studies have shown that promethazine can directly modulate cellular calcium signaling. In Amphiuma red blood cells, promethazine has been observed to block the hyperpolarization of the cell membrane that is induced by an increase in extracellular calcium. nih.gov This effect is thought to be related to its local anesthetic properties and suggests an interference with calcium-dependent potassium channels. nih.gov Furthermore, in other cell models, high intracellular calcium levels have been shown to inhibit T-cell proliferation and increase the production of reactive oxygen species (ROS). biorxiv.orgmdpi.com By modulating calcium signaling, promethazine can influence a variety of cellular processes. Additionally, in isolated rat osteoclasts, promethazine has been shown to dose-dependently inhibit bone resorption, with an IC50 of approximately 1 µM, suggesting a direct inhibitory effect on osteoclast activity. nih.gov

Enzymatic Biotransformation in Non-Human Systems and Metabolite Identification

Specific research detailing the enzymatic biotransformation and metabolite identification of promethazine hydroxyethyl (B10761427) chloride in non-human in vitro systems is not extensively covered in publicly available literature. As a quaternary ammonium (B1175870) compound, its metabolic fate may differ from its tertiary amine parent, promethazine.

However, studies on the closely related compound, promethazine, offer some insights into potential metabolic pathways. In vitro experiments using 9000g supernatant fractions of rabbit liver homogenate have shown that promethazine undergoes several biotransformation reactions. nih.gov These include N-dealkylation, N-oxidation, and ring hydroxylation. nih.gov

The primary metabolites of promethazine identified in these non-human in vitro systems include both N-oxidized and ring-hydroxylated products. nih.gov Specifically, promethazine-N-oxide and a nitrone, which is thought to be formed from the N-hydroxydesmethylpromethazine metabolite, have been identified through thin-layer chromatography (TLC) and mass spectrometry. nih.gov

Table 1: Identified Metabolites of Promethazine in Rabbit Liver Homogenate Study

| Metabolite | Metabolic Pathway |

| Desmethylpromethazine | N-dealkylation |

| Promethazine-N-oxide | N-oxidation |

| N-hydroxydesmethylpromethazine | N-oxidation |

| Ring-hydroxylated products | Ring hydroxylation |

This table is based on the metabolic products of promethazine, as specific data for promethazine hydroxyethyl chloride is not available. nih.gov

Degradation Pathways and Stability Research of Promethazine Hydroxyethyl Chloride

Impurity Profiling and Genotoxic Impurity Analysis:A detailed analysis of impurities that may arise from the synthesis process or as degradation products, including any potential genotoxic impurities, has not been published.

Without dedicated scientific investigation into these specific areas, any attempt to construct an article on the degradation and stability of Promethazine (B1679618) hydroxyethyl (B10761427) chloride would be speculative and would not meet the required standards of scientific accuracy. The scientific community awaits research that will fill this knowledge gap.

Derivatives and Structure Activity Relationship Sar Studies of Promethazine Hydroxyethyl Chloride Analogues

Design and Synthesis of Novel Promethazine (B1679618) Hydroxyethyl (B10761427) Chloride Analogues

The design and synthesis of new analogues of promethazine hydroxyethyl chloride are grounded in established principles of medicinal chemistry, often starting from the foundational phenothiazine (B1677639) nucleus. The phenothiazine structure provides a versatile template for the development of a wide array of therapeutic agents. nih.gov The synthesis of promethazine itself typically begins with phenothiazine, which is a tricyclic compound with a sulfur and nitrogen atom in the central ring. nih.govresearchgate.net

One common synthetic route to produce promethazine involves the alkylation of the nitrogen atom of the phenothiazine ring. nih.gov A key intermediate in the synthesis of many phenothiazine derivatives is 10-(2-dimethylaminopropyl)phenothiazine, also known as promethazine. nih.gov The synthesis of novel analogues can be conceptualized by modifying the side chain attached to the phenothiazine nitrogen. For instance, in the synthesis of promethazine, a 2-chloropropyl-dimethylamine side chain is often used. researchgate.net To create analogues of this compound, this side chain can be varied.

The synthesis of N-substituted phenothiazine derivatives has been explored to create new compounds with potentially different biological activities. researchgate.netnahrainuniv.edu.iq For example, starting with phenothiazine, a chloroacetyl chloride can be added to the nitrogen atom, which can then be further reacted to introduce different functional groups. researchgate.net While specific examples of the synthesis of a wide range of novel analogues starting directly from this compound are not extensively documented in publicly available literature, the general principles of phenothiazine chemistry suggest that modifications would focus on several key areas:

Alteration of the Alkyl Chain: The length and branching of the alkyl chain connecting the phenothiazine ring to the terminal nitrogen can be modified.

Substitution on the Phenothiazine Ring: Introducing substituents such as halogens, alkyl, or alkoxy groups onto the aromatic rings of the phenothiazine nucleus.

Modification of the Quaternary Ammonium (B1175870) Group: The hydroxyethyl group on the quaternary nitrogen of this compound could be replaced with other functional groups to probe the effects on activity.

A hypothetical synthetic approach for a novel analogue could involve the reaction of promethazine with a different alkylating agent to modify the quaternary ammonium group.

Table 1: Key Synthetic Steps for Phenothiazine Derivatives

| Step | Description | Starting Material | Reagents | Product |

| 1 | Formation of Phenothiazine | Diphenylamine (B1679370) | Sulfur, Iodine | Phenothiazine |

| 2 | N-Alkylation | Phenothiazine | 1-chloro-2-dimethylamine propane | Promethazine |

| 3 | Quaternization | Promethazine | 2-Chloroethanol | Promethazine Hydroxyethyl |

This table represents a generalized synthesis and not necessarily the exact industrial process.

Elucidation of Structure-Activity Relationships (SAR) for Modified Derivatives

The structure-activity relationship (SAR) for phenothiazine derivatives is a well-established field of study. The biological activity of these compounds is highly dependent on the nature of the substituent at the 10-position of the phenothiazine ring and any substitutions on the rings themselves. nih.gov For antihistaminic phenothiazines like promethazine, the nature of the aminoalkyl side chain is crucial for activity.

Key SAR findings for phenothiazine derivatives that can be extrapolated to analogues of this compound include:

The Side Chain: A branched alkyl chain, as seen in promethazine, is often associated with more potent antihistaminic activity compared to a linear chain.

The Terminal Amino Group: The basicity and steric bulk around the terminal nitrogen atom influence receptor binding and selectivity. Quaternization of the nitrogen, as in this compound, can significantly alter the pharmacological profile.

Ring Substitution: Substitution on the phenothiazine ring system can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.

Systematic studies on N-alkyl piperazine (B1678402) side chain-based compounds have shown that the nature of the N-alkyl substituent can significantly impact activity and selectivity. nih.gov While these studies were not on this compound specifically, they highlight the importance of the N-substituent in determining the pharmacological profile of related compounds.

Table 2: Hypothetical SAR of this compound Analogues

| Analogue | Modification from this compound | Expected Impact on Activity |

| Analogue A | Replacement of hydroxyethyl with a propyl group | May alter receptor affinity and selectivity |

| Analogue B | Introduction of a chloro group on the phenothiazine ring | Could enhance potency due to electronic effects |

| Analogue C | Lengthening of the alkyl chain between N10 and the quaternary N | May decrease antihistaminic activity |

This table is illustrative and based on general SAR principles for phenothiazines.

Rational Design Approaches for Analogues based on this compound Scaffold

Rational drug design aims to create new molecules with specific biological activities based on a known three-dimensional structure of the target receptor or by modifying a known active compound. The phenothiazine scaffold has been a valuable starting point for the development of a wide range of drugs. nih.gov The rational design of new analogues based on the this compound scaffold would leverage our understanding of its target receptors, which primarily include histamine (B1213489) H1 receptors. nih.gov

Computational modeling and molecular docking studies are key tools in rational drug design. These methods can be used to predict how a newly designed analogue might bind to its target receptor. For example, by modeling the binding site of the H1 receptor, chemists can design modifications to the this compound structure that are predicted to enhance binding affinity or selectivity. The development of phenothiazine hybrids through molecular hybridization is another rational approach to create compounds with diverse biological activities. nih.gov

The process of rational design for this compound analogues would involve:

Target Identification and Validation: Confirming the biological target and understanding its three-dimensional structure.

Lead Compound Analysis: Using this compound as the lead compound and analyzing its known SAR.

In Silico Design: Employing computational tools to design new analogues with desired properties.

Chemical Synthesis: Synthesizing the designed analogues.

Biological Evaluation: Testing the new compounds for their biological activity to validate the design hypothesis.

The development of new phenothiazine derivatives continues to be an active area of research, with the potential to yield new therapeutic agents for a variety of conditions. researchgate.net

Q & A

Q. What are the recommended storage conditions for Promethazine Hydrochloride to ensure stability in laboratory settings?

Promethazine Hydrochloride should be stored in tightly sealed containers, protected from light, and maintained at cool temperatures (2–10°C) to prevent degradation . Avoid exposure to strong oxidizing agents, and ensure storage areas are well-ventilated and secured to limit unauthorized access .

Q. What personal protective equipment (PPE) is essential when handling Promethazine Hydrochloride?

- Gloves : Use nitrile rubber gloves (tested for chemical resistance) or impermeable materials, as latex or generic gloves may degrade .

- Eye/Face Protection : Safety goggles and face shields to prevent ocular exposure .

- Respiratory Protection : Use NIOSH-approved respirators (e.g., N95) in poorly ventilated areas or during prolonged exposure .

- Lab Coat : Long-sleeved, non-absorbent clothing to minimize skin contact .

Q. What analytical methods are used to verify the purity of Promethazine Hydrochloride in laboratory samples?

Standard methods include:

- Infrared (IR) Spectroscopy : To confirm molecular structure via characteristic absorption bands .

- Thin-Layer Chromatography (TLC) : For detecting impurities or degradation products .

- UV-Vis Spectrophotometry : Quantification based on absorbance at specific wavelengths (e.g., 249 nm in acidic conditions) .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal stability of Promethazine Hydrochloride under varying environmental conditions?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (reported melting point: 230–232°C ).

- Accelerated Stability Testing : Expose samples to elevated temperatures (e.g., 40°C, 75% RH) and monitor degradation via HPLC or mass spectrometry .

- Compatibility Studies : Test interactions with excipients or solvents (e.g., ethanol, chloroform) under stress conditions .

Q. How should contradictions in PPE recommendations between safety data sheets (SDS) be resolved?

Example: recommends "impermeable gloves" without specifying materials, while mandates nitrile rubber.

- Methodology : Conduct glove penetration tests using ASTM F739 standards to evaluate breakthrough time and permeation rates. Prioritize materials with >480-minute resistance .

- Risk Assessment : Consider exposure duration and concentration (e.g., short-term vs. prolonged handling) to select appropriate PPE .

Q. What experimental approaches can address conflicting data on Promethazine Hydrochloride’s environmental hazards?

- Ecotoxicology Assays : Use Daphnia magna or algal models to assess aquatic toxicity, as current SDS lack ecotoxicity data .

- Waste Management Protocols : Implement closed-system disposal (e.g., incineration with scrubbers) to prevent environmental release, as discharge into water systems is prohibited .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility)?

- Example : states solubility in methanol and chloroform, while notes insolubility in diethyl ether.

- Resolution : Validate via shake-flask method: Dissolve 1 mg/mL in solvents under controlled pH and temperature. Compare results with published literature .

Q. What methodologies are recommended for evaluating Promethazine Hydrochloride’s role as a histamine H1-receptor antagonist in biological assays?

- In Vitro Binding Assays : Use radiolabeled Promethazine (³H) to measure receptor affinity in cell membranes .

- Functional Antagonism Tests : Assess inhibition of histamine-induced cAMP production in HEK293 cells transfected with H1 receptors .

Safety and Compliance

Q. What steps are critical for decontaminating workspaces after accidental spills?

Q. How should researchers mitigate risks when combining Promethazine Hydrochloride with strong oxidizing agents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.